1-(Iodomethyl)-4-methoxybenzene
Overview
Description
1-(Iodomethyl)-4-methoxybenzene is a useful research compound. Its molecular formula is C8H9IO and its molecular weight is 248.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Reduction in Pesticides
1-(Iodomethyl)-4-methoxybenzene has been studied in the context of electrochemical reduction, particularly in pesticides like methoxychlor. McGuire and Peters (2016) investigated its reduction at carbon and silver cathodes, revealing insights into environmentally significant processes. This study highlights the potential of this compound in environmental pollution control and pesticide degradation (McGuire & Peters, 2016).
Catalysis in Chemical Synthesis
Guo et al. (2017) explored the use of this compound in palladium-catalyzed reactions. Their work demonstrates its role in C(sp2)−H bond activation, contributing to more efficient and diverse chemical synthesis processes (Guo et al., 2017).
Study of Atmospheric Pollutants
Sun et al. (2016) conducted a theoretical study on the gas-phase reaction of methoxybenzene with ozone, a compound closely related to this compound. This research is crucial for understanding the atmospheric behavior of potential air pollutants (Sun et al., 2016).
Metal-Free Thiolation Methods
Yan et al. (2015) developed a method for the direct thiolation of methoxybenzenes, including compounds similar to this compound, under metal-free conditions. This innovation opens avenues for synthesizing valuable thioethers, which are otherwise challenging to produce (Yan et al., 2015).
Energy Storage Applications
Zhang et al. (2017) researched 1,4‐Dimethoxybenzene derivatives, closely related to this compound, for their use as catholytes in non-aqueous redox flow batteries. Their work contributes to the development of high-efficiency energy storage solutions (Zhang et al., 2017).
Properties
IUPAC Name |
1-(iodomethyl)-4-methoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOJRAXIUZWNIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471801 | |
Record name | p-methoxybenzyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70887-29-5 | |
Record name | p-methoxybenzyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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